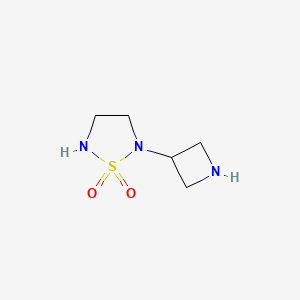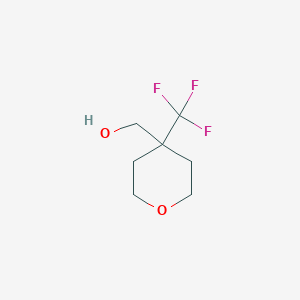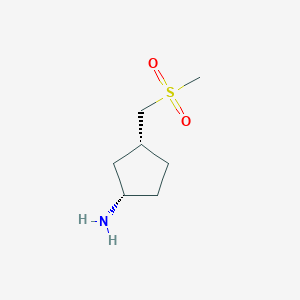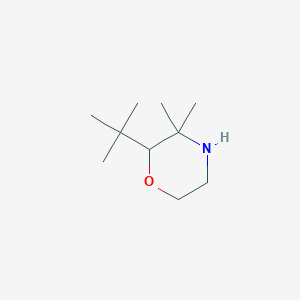
2-(Tert-butyl)-3,3-dimethylmorpholine
Vue d'ensemble
Description
The compound is an organic molecule, likely a type of amine given the “morpholine” in its name. Morpholines are a type of organic chemical compound that contain a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The “2-(Tert-butyl)-3,3-dimethyl” part suggests that the morpholine ring is substituted with a tert-butyl group at the 2nd position and two methyl groups at the 3rd position .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butyl)-3,3-dimethylmorpholine” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . For instance, tert-butyl alcohol, a related compound, is commercially derived from isobutane as a co-product of propylene oxide production .Applications De Recherche Scientifique
Advanced Material Synthesis
One area of application is in the synthesis of advanced materials, such as luminescent materials and polymers. For instance, heteroleptic cationic Ir(III) complexes have been designed for applications in data security protection, showcasing dual-emission and mechanoluminescence, with potential as smart luminescent materials (Song et al., 2016). Moreover, copolymers from tert-butyl methacrylate and 2-propenyl isocyanate have been explored for photoresist applications, indicating the role of 2-(Tert-butyl)-3,3-dimethylmorpholine derivatives in developing materials with enhanced glass transition temperatures and potential for thermal cis-elimination reactions (Ferbitz & Mormann, 2003).
Catalysis and Synthesis
This compound also plays a crucial role in catalysis and synthetic chemistry. Research has demonstrated its application in the efficient synthesis of ruthenium complexes, which are pivotal for catalytic processes, including hydroformylation of styrenes (Rau et al., 2004). Similarly, novel synthesis pathways involving cis-3,5-disubstituted morpholine derivatives highlight the compound's utility in generating structurally complex and functionally diverse chemical entities (D’hooghe et al., 2006).
Energy Conversion and Sensing
Furthermore, the compound's derivatives have found applications in energy conversion technologies and sensing. For instance, co-sensitization with cyanine dyes, including derivatives of this compound, has been investigated to improve photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009). This highlights the compound's potential in enhancing renewable energy technologies.
Biochemical Applications
Lastly, while ensuring the exclusion of direct drug usage and side effects, it's important to acknowledge the biochemical research implications. For example, homochiral cyclopalladated complexes of this compound derivatives have been studied for their unique steric effects and potential in asymmetric synthesis and catalysis (Peterson et al., 2002).
Propriétés
IUPAC Name |
2-tert-butyl-3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8-10(4,5)11-6-7-12-8/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKHFNTTZGNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




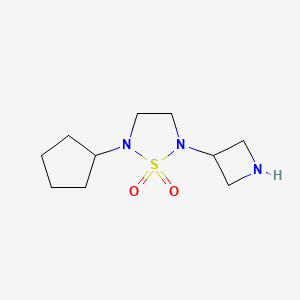
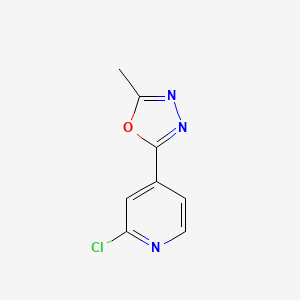
![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
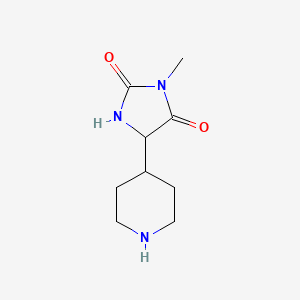
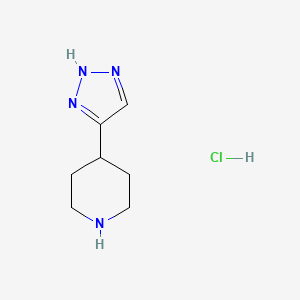
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
